molecular formula C14H17N5 B7557236 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine

3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine

Cat. No. B7557236
M. Wt: 255.32 g/mol
InChI Key: XYELBZQQVSXVFB-UHFFFAOYSA-N
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Description

3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine, also known as BPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In neuroscience, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the breakdown of cyclic nucleotides. By inhibiting these enzymes, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine may be able to modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects:
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PKC and PDE, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, increase the production of reactive oxygen species (ROS), and modulate the activity of various ion channels. These effects may contribute to the potential therapeutic applications of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine in cancer, neurodegenerative diseases, and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is that it is a small molecule that can easily penetrate cell membranes, making it a potentially useful tool for studying cellular processes. Another advantage is that it has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has not been extensively studied in vivo, so its potential therapeutic applications may be limited.

Future Directions

There are several potential future directions for research on 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. One direction is to further investigate its mechanism of action and identify specific targets for its inhibitory effects. Another direction is to study its potential therapeutic applications in more detail, particularly in animal models of disease. Additionally, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine could be used as a tool to study various cellular processes and signaling pathways in more detail, potentially leading to the development of new therapeutic targets. Overall, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is a promising compound that has the potential to contribute to a variety of scientific research fields.

Synthesis Methods

The synthesis of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine involves a multistep process that begins with the reaction of 1H-pyrazol-5-ylmethanol and 1-bromo-3-chloropropane to form 1-(1H-pyrazol-5-ylmethyl)-3-chloropropan-1-ol. This intermediate is then reacted with benzimidazole and sodium hydride to form 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. The overall yield of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is around 50%, making it a relatively efficient synthesis method.

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-2-5-14-13(4-1)16-11-19(14)9-3-7-15-10-12-6-8-17-18-12/h1-2,4-6,8,11,15H,3,7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYELBZQQVSXVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCNCC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine

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